![molecular formula C15H13N3O4S2 B2420358 Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797697-89-2](/img/structure/B2420358.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of electron acceptor commonly used in photovoltaics and fluorescent sensors . It also has a furan ring, which is a heterocyclic compound that contributes to the compound’s aromaticity and reactivity.
Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole core of the compound is planar due to its aromatic nature. The presence of sulfur and nitrogen in the ring system can contribute to the compound’s electronic properties, potentially making it a good electron acceptor .Chemical Reactions Analysis
Compounds with a benzo[c][1,2,5]thiadiazole core have been used as photocatalysts in visible-light organophotocatalysis . They can participate in various types of reactions, including Minisci-type decarboxylative alkylation .Scientific Research Applications
- Background : Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively studied for use in photovoltaics and as fluorescent sensors .
- Background : While BTZ compounds have been explored in other contexts, their potential as visible-light organophotocatalysts has not received in-depth study .
Photovoltaics and Fluorescent Sensors
Visible-Light Organophotocatalysis
Drug Discovery and Design
Tuning Photophysical Properties
Mechanism of Action
Target of Action
Similar compounds have been used to prepare derivatives that inhibit pfkfb3 kinase , a key enzyme involved in cancer cell metabolism.
Mode of Action
Compounds with a similar structure have been used in photovoltaics and as fluorescent sensors . They function as electron donor-acceptor systems, with the benzo[c][1,2,5]thiadiazole motif acting as a strong electron acceptor .
Biochemical Pathways
Similar compounds have been used in photoredox catalysis , a process that involves the transfer of electrons in chemical reactions. This suggests that the compound may interact with biochemical pathways involving redox reactions.
Pharmacokinetics
Similar compounds have been noted for their good pharmacokinetics and drug-likeness behaviors .
Result of Action
Similar compounds have been used in photoredox catalysis , suggesting that the compound may induce chemical reactions when exposed to light.
Action Environment
Similar compounds have been used in photoredox catalysis , which is influenced by light exposure. This suggests that the compound’s action may be influenced by environmental light conditions.
Future Directions
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c19-15(10-3-4-13-14(6-10)17-23-16-13)18-7-12(8-18)24(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQILKOKVTYTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone |
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